S-(2-苯并噻唑基)半胱氨酸

描述

S-(2-Benzothiazolyl)cysteine (BTC) is a cysteine conjugate that has been studied for its potential in delivering drugs to specific sites within the body, such as the kidneys. The compound has been used to assess the activity of enzymes known as cysteine conjugate beta-lyases (beta-lyase), which are present in mammalian liver, kidneys, and intestinal microflora . These enzymes play a role in the metabolism of BTC, leading to the formation of various metabolites that can be detected in different tissues and excreted in urine .

Synthesis Analysis

The synthesis of BTC involves the conjugation of cysteine with 2-benzothiazolyl groups. While the specific synthesis methods are not detailed in the provided papers, the use of BTC as a substrate in assays suggests that it can be reliably produced and utilized in experimental settings . The production of BTC is crucial for the study of beta-lyase activity, as it serves as the substrate from which metabolites are derived during enzymatic reactions .

Molecular Structure Analysis

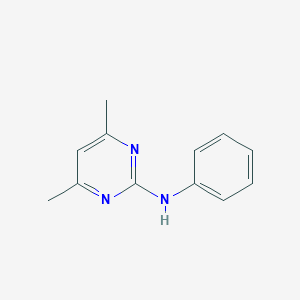

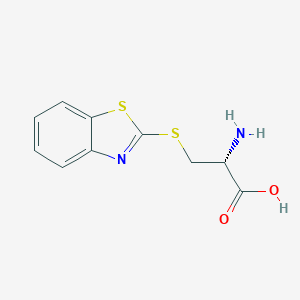

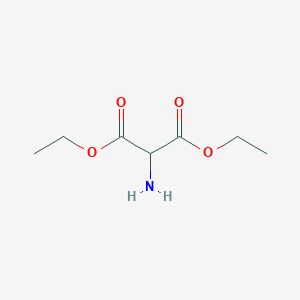

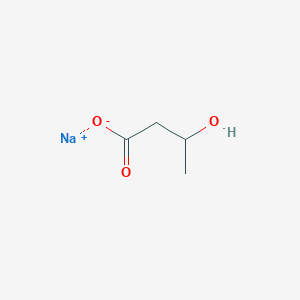

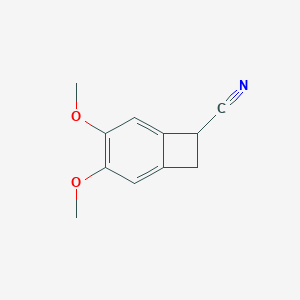

The molecular structure of BTC consists of a cysteine amino acid linked to a 2-benzothiazolyl moiety. This structure is significant because it allows BTC to serve as a substrate for beta-lyase enzymes, which cleave the cysteine conjugate to produce pyruvate, ammonia, and thiols, such as 2-mercaptobenzothiazole . The molecular structure of BTC is therefore central to its role in the study of beta-lyase activity.

Chemical Reactions Analysis

BTC undergoes enzymatic reactions mediated by beta-lyase enzymes, resulting in the production of metabolites such as 2-mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid . These metabolites are formed in various tissues, including the liver and kidneys, and can be detected in plasma and urine . The enzymatic reaction involving BTC is a key focus of research, as it provides insights into the metabolism of cysteine conjugates and the activities of beta-lyase enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of BTC and its metabolites are important for understanding their behavior in biological systems. For instance, the intense absorbance of 2-mercaptobenzothiazole at 321 nm allows for its quantification in assays designed to measure beta-lyase activity . The solubility, stability, and reactivity of BTC and its metabolites are also relevant to their detection and measurement in various biological samples .

科学研究应用

苯并噻唑衍生物在治疗中的应用

苯并噻唑衍生物,包括 S-(2-苯并噻唑基)半胱氨酸,以其广泛的药用价值而闻名。这些化合物表现出抗菌、镇痛、抗炎和抗糖尿病活性。具体来说,2-芳基苯并噻唑因其作为抗肿瘤剂的潜力而备受关注,一些含有苯并噻唑环系的化合物已用于治疗各种疾病 (Kamal、Hussaini 和 Mohammed,2015)。

化学合成和转化

苯并噻唑衍生物,包括与 S-(2-苯并噻唑基)半胱氨酸相关的衍生物,因其生物活性和工业需求而受到认可。现代合成方法包括传统的多步工艺和一锅法、原子经济性工艺。这些衍生物易于功能化,使其可用作有机和有机元素合成中的构建块,可能导致新药和材料的开发 (Zhilitskaya、Shainyan 和 Yarosh,2021)。

营养治疗中的半胱氨酸

虽然与 S-(2-苯并噻唑基)半胱氨酸没有直接关系,但半胱氨酸在一般情况下通过饮食、营养补充剂或药物来改善人类健康具有重要意义。值得注意的是,关于使用半胱氨酸改善健康的出版物数量有所增加,这表明营养保健品和个性化医疗领域对这种氨基酸的兴趣日益浓厚 (Clemente Plaza、Reig García-Galbis 和 Martínez-Espinosa,2018)。

富含半胱氨酸的蛋白质补充剂

对富含半胱氨酸的补充剂的研究表明,它们在增强抗氧化状态和改善某些疾病的预后方面具有潜力。这些基于膳食半胱氨酸或其衍生物的补充剂可能通过提高抗氧化状态来帮助对抗慢性炎症,尤其是在压力和炎症状态下 (McPherson 和 Hardy,2011)。

属性

IUPAC Name |

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBPTLCTECPKGY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192947 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Benzothiazolyl)cysteine | |

CAS RN |

399-82-6 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)